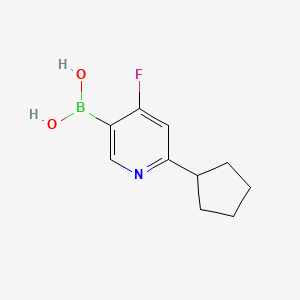
(6-Cyclopentyl-4-fluoropyridin-3-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Cyclopentyl-4-fluoropyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C10H13BFNO2.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-Cyclopentyl-4-fluoropyridin-3-yl)boronic acid typically involves the borylation of the corresponding halopyridine. One common method is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another approach involves the iridium or rhodium-catalyzed C-H or C-F borylation .
Industrial Production Methods: Industrial production of boronic acids often employs large-scale borylation reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production .
化学反应分析
Types of Reactions: (6-Cyclopentyl-4-fluoropyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling boronic acids with halides in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds .
科学研究应用
(6-Cyclopentyl-4-fluoropyridin-3-yl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用机制
The mechanism of action of (6-Cyclopentyl-4-fluoropyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst forms a complex with the halide, resulting in the oxidative addition of the halide to the palladium.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The final step involves the formation of the carbon-carbon bond and the regeneration of the palladium catalyst.
相似化合物的比较
6-Fluoro-3-pyridinylboronic acid: Similar in structure but lacks the cyclopentyl group.
4-Fluoropyridin-3-yl Boronic Acid: Another similar compound used in various chemical reactions.
Uniqueness: (6-Cyclopentyl-4-fluoropyridin-3-yl)boronic acid is unique due to the presence of the cyclopentyl group, which can influence its reactivity and the types of reactions it undergoes. This structural feature may provide advantages in specific synthetic applications and enhance its utility in research and industrial processes.
属性
分子式 |
C10H13BFNO2 |
|---|---|
分子量 |
209.03 g/mol |
IUPAC 名称 |
(6-cyclopentyl-4-fluoropyridin-3-yl)boronic acid |
InChI |
InChI=1S/C10H13BFNO2/c12-9-5-10(7-3-1-2-4-7)13-6-8(9)11(14)15/h5-7,14-15H,1-4H2 |
InChI 键 |
LDTKPGQJEHELCW-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN=C(C=C1F)C2CCCC2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(2-methylphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14075365.png)
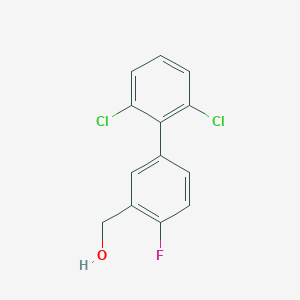
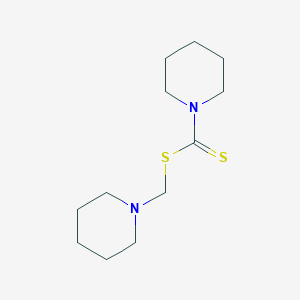
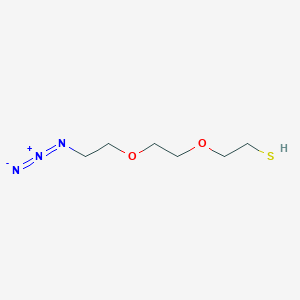
![3,8-Diazabicyclo[3.2.1]octane-2,8-dicarboxylic acid, 4-oxo-, 8-(1,1-dimethylethyl) 2-ethyl ester, (1S,2R,5R)-](/img/structure/B14075397.png)
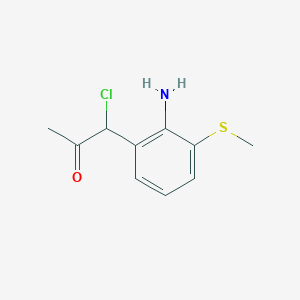
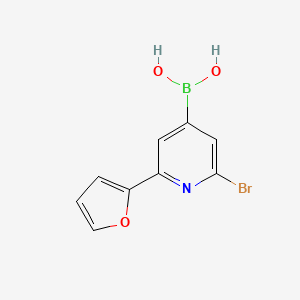

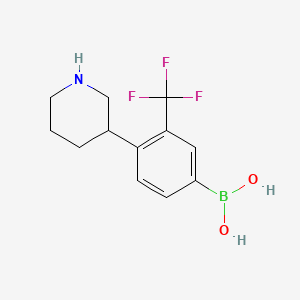

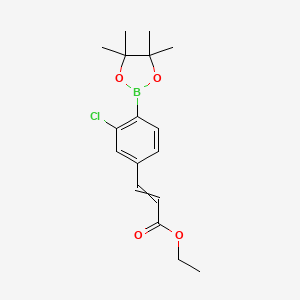
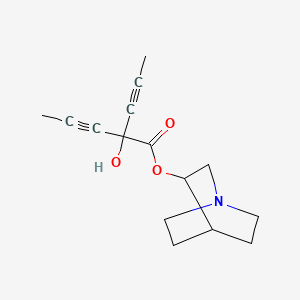
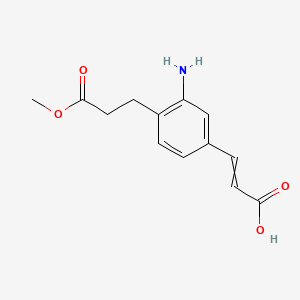
![N-[cyano(phenyl)methyl]acetamide](/img/structure/B14075452.png)
